molecular formula C4H10ClO3P B14374292 Ethyl methyl (chloromethyl)phosphonate CAS No. 89982-12-7

Ethyl methyl (chloromethyl)phosphonate

Cat. No.: B14374292
CAS No.: 89982-12-7
M. Wt: 172.55 g/mol
InChI Key: NQPPGUIMPMQWRH-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compound Classes and Their Significance in Chemical Research

Organophosphorus chemistry is a specialized field of chemistry focused on the study of organic compounds containing phosphorus. These compounds are integral to numerous scientific and industrial applications, ranging from agriculture and medicine to materials science. The versatility of phosphorus, with its variable oxidation states and coordination numbers, gives rise to a diverse array of compound classes with distinct properties and reactivities.

Major classes of organophosphorus compounds include phosphines, phosphine (B1218219) oxides, phosphonium (B103445) salts, phosphites, and phosphates. Phosphines and their derivatives are widely used as ligands in catalysis, while phosphates are fundamental in biological systems, forming the backbone of DNA and RNA. The significance of organophosphorus compounds in chemical research is underscored by their application as reagents in organic synthesis, their role as probes for understanding biochemical processes, and their use as building blocks for the creation of novel materials with unique electronic and physical properties.

Contextualization of Phosphonates within Organophosphorus Chemistry

Phosphonates are a prominent class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. This C-P bond is a defining feature that distinguishes phosphonates from phosphates, which possess a P-O-C linkage. The direct carbon-phosphorus bond in phosphonates is chemically robust, contributing to their stability.

Phosphonates have garnered significant attention in various fields due to their diverse applications. They are utilized as herbicides, antiviral agents, and therapeutic agents for bone diseases. In industrial settings, they serve as flame retardants, corrosion inhibitors, and chelating agents. The unique chemical and physical properties of phosphonates, including their ability to mimic phosphates in biological systems, make them a subject of ongoing research and development.

Specific Academic and Research Focus on Chloromethylphosphonate Derivatives

Within the broad family of phosphonates, chloromethylphosphonate derivatives represent a synthetically valuable subclass. The presence of a chloromethyl group attached to the phosphorus atom introduces a reactive site into the molecule. This functionality allows for a variety of chemical transformations, making these compounds versatile intermediates in organic synthesis.

The primary academic and research focus on chloromethylphosphonate derivatives lies in their utility as building blocks for the synthesis of more complex organophosphorus compounds and other organic molecules. The chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is harnessed in the preparation of novel phosphonates with potential applications in medicinal chemistry, materials science, and catalysis. Researchers continue to explore new synthetic routes to chloromethylphosphonates and expand their applications in the development of innovative chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89982-12-7

Molecular Formula

C4H10ClO3P

Molecular Weight

172.55 g/mol

IUPAC Name

1-[chloromethyl(methoxy)phosphoryl]oxyethane

InChI

InChI=1S/C4H10ClO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3

InChI Key

NQPPGUIMPMQWRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCl)OC

Origin of Product

United States

Iii. Reaction Mechanisms and Reactivity of Ethyl Methyl Chloromethyl Phosphonate Derivatives

Mechanistic Studies of Phosphorus-Carbon Bond Formation

The formation of new phosphorus-carbon (P-C) bonds is a cornerstone of organophosphorus chemistry. In the context of ethyl methyl (chloromethyl)phosphonate, this often involves the generation of a carbanionic species at the chloromethyl carbon, which can then act as a nucleophile.

The generation of a carbanion from a chloromethylphosphonate, such as this compound, is typically achieved through deprotonation of the α-carbon (the carbon bonded to both phosphorus and chlorine) using a strong base. The acidity of the α-protons is enhanced by the electron-withdrawing effects of both the phosphonate (B1237965) group (P=O) and the chlorine atom.

The general mechanism for the deprotonation of a dialkyl (chloromethyl)phosphonate is as follows:

Commonly used strong bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated carbanion, (1-lithiochloromethyl)phosphonate, is a potent nucleophile. libretexts.org

The stability of the generated carbanion is a crucial factor in its formation and subsequent reactivity. The negative charge on the α-carbon is stabilized by several factors:

Inductive Effect: The electronegative chlorine atom and the phosphonate group withdraw electron density from the carbanionic center, dispersing the negative charge.

d-π Overlap: The phosphorus atom can participate in d-π back-bonding, where the lone pair of the carbanion overlaps with vacant d-orbitals of the phosphorus atom, further delocalizing the negative charge.

The choice of the base and reaction conditions can significantly influence the efficiency of carbanion generation and the stability of the resulting species.

Once generated, the (chloromethyl)phosphonate carbanion can participate in a variety of nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. This reaction is a key step in the synthesis of more complex organophosphorus compounds.

The general pathway for the nucleophilic addition of a (chloromethyl)phosphonate carbanion to a carbonyl compound is depicted below:

The resulting alkoxide can then be protonated upon aqueous workup to yield a β-hydroxy-α-chloro phosphonate.

However, a common subsequent reaction for phosphonate-stabilized carbanions is the Horner-Wadsworth-Emmons (HWE) reaction, which leads to the formation of an alkene. In the case of the (chloromethyl)phosphonate carbanion, the HWE reaction is generally not favored. This is because the chlorine atom is not a sufficiently strong electron-withdrawing group to promote the cleavage of the P-C bond, which is a necessary step in the HWE mechanism. libretexts.org

Rearrangement Pathways:

While direct nucleophilic addition is the primary pathway, rearrangement reactions of phosphonate-stabilized carbanions can also occur under certain conditions. These rearrangements often involve the migration of a group from the phosphorus atom to the adjacent carbanionic carbon. The driving force for such rearrangements is typically the formation of a more stable thermodynamic product. However, specific rearrangement pathways for the carbanion of this compound are not extensively documented and would likely be influenced by the specific reactants and reaction conditions.

Hydrolysis and Solvolysis Reactions

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The cleavage of the P-O-C bond results in the formation of the corresponding phosphonic acid and alcohols.

The acid-catalyzed hydrolysis of phosphonate esters generally proceeds through a mechanism analogous to that of carboxylic esters. The reaction is typically reversible and involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. libretexts.orgchemguide.co.uk This is followed by the nucleophilic attack of a water molecule.

The mechanism is generally considered to be AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the following steps:

Protonation of the phosphoryl oxygen: (EtO)(MeO)P(O)CH2Cl + H3O+ ⇌ (EtO)(MeO)P(OH+)CH2Cl + H2O

Nucleophilic attack by water: (EtO)(MeO)P(OH+)CH2Cl + H2O ⇌ (EtO)(MeO)P(OH)(OH2+)CH2Cl

Proton transfer: (EtO)(MeO)P(OH)(OH2+)CH2Cl + H2O ⇌ (EtO)(MeO)P(OH)2CH2Cl + H3O+

Elimination of an alcohol molecule (e.g., ethanol): (EtO)(MeO)P(OH)2CH2Cl ⇌ (MeO)(HO)P(O)CH2Cl + EtOH

This process can then be repeated for the second ester group to yield (chloromethyl)phosphonic acid. The hydrolysis of phosphonates is a consecutive two-step process. researchgate.net

Alternatively, an AAl1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur, particularly with ester groups that can form stable carbocations. researchgate.net

Under basic conditions, the hydrolysis of phosphonate esters is irreversible due to the deprotonation of the resulting phosphonic acid, which drives the reaction to completion. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom.

The generally accepted mechanism involves the formation of a pentacoordinate intermediate:

Nucleophilic attack by hydroxide: (EtO)(MeO)P(O)CH2Cl + OH- → [(EtO)(MeO)P(O)(OH)CH2Cl]-

Departure of the leaving group (alkoxide): [(EtO)(MeO)P(O)(OH)CH2Cl]- → (MeO)(HO)P(O)CH2Cl + EtO-

Acid-base reaction: (MeO)(HO)P(O)CH2Cl + EtO- → (MeO)(O-)P(O)CH2Cl + EtOH

The process is then repeated for the remaining methyl ester group.

The presence of a halogen substituent on the α-carbon significantly influences the rate of hydrolysis of phosphonate esters. Electron-withdrawing groups, such as the chloromethyl group (-CH2Cl), increase the electrophilicity of the phosphorus atom. This makes the phosphorus center more susceptible to nucleophilic attack by water (in acid-catalyzed hydrolysis) or hydroxide ions (in base-catalyzed hydrolysis).

Studies on the alkaline hydrolysis of diethyl alkylphosphonates have shown that the presence of chloromethyl or dichloromethyl substituents increases the reaction rate. chemguide.co.uk This can be attributed to the inductive effect of the chlorine atom, which withdraws electron density from the phosphorus atom, thereby stabilizing the transition state of the nucleophilic attack.

The table below summarizes the qualitative effect of substituents on the rate of alkaline hydrolysis of diethyl phosphonates.

Substituent on α-carbonElectronic EffectRelative Rate of Hydrolysis
-CH3Electron-donatingSlower
-HNeutralBaseline
-CH2ClElectron-withdrawingFaster
-CHCl2Strongly electron-withdrawingFastest

This trend highlights the significant role that electronic effects play in the reactivity of phosphonate esters towards hydrolysis.

Elimination Reactions and Olefination Processes: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. wikipedia.orgconicet.gov.ar It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, to react with aldehydes and ketones, producing alkenes. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification, making this method highly practical. organic-chemistry.orgalfa-chemistry.com Derivatives of this compound are valuable reagents in this context, with the chloromethyl group influencing the reagent's reactivity and the stereochemical outcome of the olefination.

The initial step of the Horner-Wadsworth-Emmons reaction involves the deprotonation of the α-carbon to the phosphorus atom, generating a phosphonate carbanion. wikipedia.orgyoutube.com For a derivative like this compound, the presence of the electron-withdrawing chloro-substituent increases the acidity of the methylene (B1212753) protons, facilitating the formation of the carbanion with a suitable base.

This stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group in an aldehyde or ketone. nrochemistry.comlibretexts.org This nucleophilic addition is typically the rate-limiting step of the reaction. wikipedia.org The reactivity of the carbonyl electrophile is a critical factor; aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org The reaction is chemoselective, capable of differentiating between aldehydes and ketones. researchgate.net The phosphonate carbanion adds to the carbonyl compound to form diastereomeric β-alkoxyphosphonate intermediates, which then proceed to form an oxaphosphetane intermediate. organic-chemistry.orgnrochemistry.com Subsequent elimination of a dialkylphosphate salt from the oxaphosphetane yields the final alkene product. wikipedia.org

Table 1: Factors Influencing Carbonyl Electrophilicity

FactorInfluence on ReactivityRationale
Steric Hindrance Aldehydes > KetonesLess crowding around the carbonyl carbon in aldehydes allows for easier nucleophilic attack. libretexts.org
Electronic Effects Electron-withdrawing groups on the carbonyl compound increase reactivity.These groups enhance the partial positive charge on the carbonyl carbon, making it a better electrophile. libretexts.orgnih.gov
Reagent Phosphonate carbanions are highly reactive.They are more nucleophilic than Wittig ylides and can react effectively even with less reactive ketones. wikipedia.orgalfa-chemistry.com

A significant feature of the HWE reaction is its inherent stereoselectivity, which is influenced by the reaction conditions and the structure of the reactants. conicet.gov.arresearchgate.net The classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgmdpi.com This preference is attributed to the equilibration of the intermediates, where the transition state leading to the trans-alkene is lower in energy. organic-chemistry.orgnrochemistry.com

However, modifications to the reaction can steer the selectivity towards the (Z)-alkene. The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups (such as trifluoroethyl esters) in conjunction with strong, non-chelating bases (like potassium hexamethyldisilazide, KHMDS) and a crown ether at low temperatures. mdpi.comharvard.eduyoutube.com The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate. nrochemistry.com This rapid elimination from the kinetically favored intermediate prevents equilibration to the thermodynamically favored (E)-pathway, thus yielding the (Z)-alkene as the major product. youtube.com

Table 2: Conditions for Stereochemical Control in HWE Reactions

SelectivityPhosphonate SubstituentsBaseSolvent/AdditivesTemperatureRationale
(E)-Alkene Standard alkyl esters (e.g., ethyl, methyl)NaH, NaOMe, BuLiTHF, DMERoom Temperature or higherThermodynamic control; intermediates equilibrate to the more stable trans-configuration. wikipedia.orgorganic-chemistry.org
(Z)-Alkene Electron-withdrawing esters (e.g., -CF3CH2O)KHMDSTHF, 18-crown-6-78 °CKinetic control; rapid elimination from the initial adduct prevents equilibration. mdpi.comharvard.eduyoutube.com

Substituents on both the phosphonate reagent and the carbonyl electrophile play a crucial role in determining the reaction's outcome and stereoselectivity. researchgate.net

Substituents on the Phosphonate:

α-Substituents: The chloro-substituent in the (chloromethyl)phosphonate scaffold is an electron-withdrawing group. This enhances the acidity of the α-proton, facilitating carbanion formation.

Ester Groups (OR): The nature of the ester groups on the phosphorus atom is critical for stereoselectivity. Standard alkyl groups like methyl and ethyl generally lead to (E)-alkenes. nih.gov In contrast, bulky or strongly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl), are key components of the Still-Gennari and related protocols for achieving high (Z)-selectivity. mdpi.comnih.govfigshare.com The electron-withdrawing nature of these groups is correlated with increased (Z)-selectivity. nih.gov

Substituents on the Carbonyl Compound:

Steric Bulk: Increasing the steric bulk of the aldehyde or ketone generally enhances (E)-stereoselectivity under standard conditions. wikipedia.org

Electronic Nature: Aromatic aldehydes typically yield (E)-alkenes with high selectivity under classical HWE conditions. wikipedia.org Obtaining (Z)-alkenes from aromatic aldehydes often requires the Still-Gennari modification. wikipedia.org For aliphatic aldehydes, selectivity can be more variable, though Z-selective protocols have been developed that provide good results. mdpi.com

Other Key Transformations of Chloromethylphosphonate Scaffolds

Beyond their central role in olefination reactions, chloromethylphosphonate scaffolds can undergo other significant chemical transformations, including reactions that involve the cleavage of the robust phosphorus-carbon bond and elaboration into more complex phosphorus-containing structures.

The phosphorus-carbon (P-C) bond is generally stable, but its cleavage can be induced under specific conditions. rsc.org In the context of chloro-substituted methylphosphonate (B1257008) esters, the number of chlorine substituents on the methyl group significantly influences the mechanism of nucleophilic displacement at the phosphorus center. nih.gov While unsubstituted and mono-chlorinated methylphosphonates tend to undergo P-O bond cleavage, increasing the number of chlorine atoms enhances the stability of transition states and intermediates that facilitate P-C bond cleavage. nih.gov Computational studies have shown that for trichloromethylphosphonates, P-C bond dissociation becomes the exclusive pathway. nih.gov Dichloromethylphosphonic acid derivatives represent a borderline case where P-C scission may compete with the preferred P-O fission pathway. nih.gov This effect is attributed to the increased apicophilicity of the chloro-substituted methyl group in the trigonal bipyramidal intermediates of the nucleophilic substitution reaction. nih.gov

Chloromethylphosphonate scaffolds can serve as precursors for the synthesis of diphosphonates (also known as bisphosphonates). These compounds, containing two phosphonate groups, can be synthesized through various methods, including the Michaelis-Arbuzov reaction with suitable halogenated substrates. Selective olefination of a bisphosphonate with a carbonyl compound can yield a new phosphonate reagent, which is then available for a second, distinct HWE reaction. researchgate.net This sequential approach allows for the synthesis of non-symmetrical diene derivatives, thereby expanding the synthetic utility of the HWE reaction. researchgate.net

Iv. Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Intermediates for Complex Molecule Synthesis

The unique structure of ethyl methyl (chloromethyl)phosphonate allows it to serve as a foundational building block in the synthesis of more elaborate molecular architectures. Its ability to generate stabilized carbanions and participate in coupling reactions is central to its utility.

This compound is a valuable precursor for the synthesis of alkenes, including α,β-unsaturated esters, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the deprotonation of the phosphonate (B1237965) at the α-carbon (the carbon adjacent to the phosphorus atom) to form a stabilized carbanion. This nucleophilic carbanion then reacts with aldehydes or ketones to form an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that is easily removed. alfa-chemistry.com

The general mechanism begins with the formation of the phosphonate carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org This process typically leads to the formation of (E)-alkenes (trans-isomers) with high selectivity. alfa-chemistry.comrsc.org The stereochemical outcome can, however, be influenced by modifying the phosphonate structure or the reaction conditions. For instance, using phosphonates with bulky aryl groups or specific conditions like the Still-Gennari modification (employing potassium hexamethyldisilazide (KHMDS) and 18-crown-6) can favor the formation of (Z)-alkenes (cis-isomers). wikipedia.orgresearchgate.net

While the direct use of this compound requires an initial nucleophilic substitution to replace the chlorine before forming the ylide for the HWE reaction, its derivatives are central to this chemistry. For example, related α-haloalkylphosphonates are key reagents in these olefination reactions. cymitquimica.com The process is an extension of the Wittig-Horner olefin synthesis and is widely applied in the synthesis of various natural products and complex organic molecules. orgsyn.org

Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Phosphonate Reagents

Phosphonate Reagent Carbonyl Compound Base/Conditions Product Type Stereoselectivity
Triethyl phosphonoacetate Various Aldehydes DBU / K2CO3 (solvent-free) E-α,β-unsaturated esters High (typically >99:1 E/Z) rsc.org
Ethyl (diarylphosphono)acetates Aromatic & Aliphatic Aldehydes NaH or KHMDS/18-crown-6 Z-α,β-unsaturated esters High (up to 98% Z) researchgate.netepa.gov

This table illustrates the versatility of the HWE reaction with various phosphonate reagents to control alkene stereochemistry. The principles are applicable to derivatives of this compound.

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgallfordrugs.com Organophosphorus compounds, including phosphonates, are important substrates in MCRs for the synthesis of a wide array of phosphorylated heterocycles. beilstein-journals.org

This compound, with its electrophilic chloromethyl center, can act as a key component in such reactions. The reactive C-Cl bond allows it to be targeted by nucleophiles generated in situ during the MCR, leading to the incorporation of the phosphonate moiety into the final heterocyclic structure.

A prominent example of an MCR involving phosphonates is the Kabachnik-Fields reaction, which is used to synthesize α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). researchgate.netresearchgate.net While not a direct reactant, this compound's structural motif is relevant. Its reactivity is analogous to other electrophilic partners used in MCRs to build complex scaffolds. For instance, MCRs have been developed for the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates and isoindolin-1-one-3-phosphonates, demonstrating the power of these reactions to rapidly generate molecular diversity. beilstein-journals.orgresearchgate.net

Derivatization for Functional Materials and Chemical Scaffolds

The derivatization of this compound opens pathways to a wide range of functional materials and complex chemical scaffolds, leveraging the phosphonate group for specific properties and the reactive chloromethyl handle for structural elaboration.

Phosphorylated formaldehyde (B43269) derivatives, such as acetals and thioacetals, are specialized compounds with applications in organic synthesis. The synthesis of these molecules can be achieved using α-halomethylphosphonates as precursors. The chlorine atom in this compound can be displaced by oxygen or sulfur nucleophiles to form these derivatives.

For example, the synthesis of phosphorylated formaldehyde thioacetals has been successfully achieved through the reaction of dialkyl [(arylthio)chloromethyl]phosphonates with thiols. This reaction proceeds efficiently in the presence of a Lewis acid like tin(IV) tetrachloride (SnCl4), yielding unsymmetrical dialkyl [(alkylthio)(arylthio)methyl]phosphonates in high yields (73%–84%). This demonstrates a viable route for creating C-S bonds at the carbon alpha to the phosphonate group.

Similarly, while the direct synthesis of acetals from (chloromethyl)phosphonates can be challenging, related strategies involving other phosphorylated precursors are well-established. These methods often involve the reaction of phosphorus trichloride (B1173362) derivatives or hydrophosphinoyl compounds with orthoformate esters.

Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branched units. nih.gov The incorporation of phosphorus, particularly phosphonate groups, at the periphery or core of these structures imparts unique properties, making them useful in materials science, catalysis, and biomedicine. nih.govresearchgate.net The phosphonate groups can enhance water solubility and provide strong adhesion to metal oxide surfaces. wur.nl

This compound and similar structures serve as critical building blocks for constructing these dendritic architectures. The synthesis often involves converting a chloromethyl group on a core or branching unit into a phosphonate ester via the Michaelis-Arbuzov reaction. researchgate.net For example, multi-step syntheses have been developed to create phosphonated dendrons where precursors like 1,4-bis(chloromethyl)benzene (B146612) are reacted with triethyl phosphite to install the phosphonate moieties. These phosphonate-terminated dendrons can then be further functionalized. wur.nl This strategy highlights how the fundamental reactivity of the chloromethyl group is exploited to build up complex, generation-by-generation polymeric scaffolds.

Table 2: Synthetic Strategies for Phosphonate-Containing Dendrimers

Starting Material / Core Key Reaction Step Functional Group Introduced Application / Property
L-lysine Amide coupling followed by reaction with diethyl (2-aminoethyl)phosphonate Terminal diphosphonate groups Creation of 'Janus' dendrimers for surface modification wur.nl
N3P3Cl6 (Hexachlorophosphazene) Repetitive sequence of nucleophilic substitution (with 4-hydroxybenzaldehyde) and condensation Internal phosphorus branching points High-generation dendrimers for catalysis and materials nih.gov

Phosphorylation Reagents and Strategies

Phosphorylation is the process of introducing a phosphate or phosphonate group into an organic molecule. This modification is crucial in medicinal chemistry and materials science, as it can significantly alter a molecule's biological activity, solubility, or binding properties. This compound can function as a phosphorylating agent, transferring the (O-ethyl)(O-methyl)phosphoryl)methyl group to a nucleophilic substrate.

The key to its function as a phosphorylating reagent is the reactive C-Cl bond. Nucleophiles such as alcohols, amines, or thiols can attack the chloromethyl carbon, displacing the chloride ion and forming a new bond, thereby attaching the phosphonate moiety to the target molecule. smolecule.com

This strategy is particularly useful in the synthesis of acyclic nucleoside phosphonates, which are potent antiviral agents. nih.gov In these syntheses, a heterocyclic base is alkylated with a reagent containing the phosphonate side chain and a leaving group, such as a halogen. For instance, N-2-(phosphonomethoxy)ethyl derivatives are synthesized from dialkyl 2-(chloroethoxy)methylphosphonates. nih.gov This approach demonstrates how α-haloalkylphosphonates are employed as electrophilic reagents to install the critical phosphonate group onto biologically relevant scaffolds. Furthermore, the phosphorylation of α-hydroxyphosphonates with phosphoryl chlorides has been explored to create O-phosphorylated derivatives, showcasing another strategic use of phosphonate-based reagents in modifying complex molecules. mdpi.com

Development of P-Stereogenic Organophosphorus Compounds

The synthesis of organophosphorus compounds with a chiral phosphorus center, known as P-stereogenic or P-chiral compounds, is a significant area of research. These molecules are crucial as chiral ligands in asymmetric catalysis and as key components in bioactive molecules and pharmaceuticals. nih.govnih.gov The development of methods to create these chiral centers with high efficiency and stereoselectivity is essential.

While this compound is an achiral molecule, its framework can be used as a precursor in synthetic strategies designed to introduce chirality at the phosphorus atom. The general approaches to creating P-stereogenic centers often involve one of two main strategies:

Nucleophilic Substitution at Phosphorus: This involves the reaction of a phosphorus compound with a chiral nucleophile, often a chiral alcohol, to create diastereomeric phosphorus compounds that can potentially be separated.

Asymmetric Transformation at Phosphorus: This involves using a chiral catalyst or auxiliary to influence the stereochemical outcome of a reaction that creates the chiral phosphorus center.

One powerful strategy for accessing P-stereogenic compounds is the desymmetrization of symmetrical, achiral organophosphorus compounds. nih.gov For instance, a prochiral phosphine (B1218219) can be alkylated using a catalyst derived from a Cinchona alkaloid, acting as a phase-transfer catalyst, to construct a P-stereogenic phosphine borane. nih.gov Another approach involves the use of chiral auxiliaries like BINOL or TADDOL attached to the phosphorus atom. These chiral H-P species can react with various partners, such as imines or carbonyl compounds, to form P-stereogenic products with the stereochemical outcome guided by the chiral auxiliary. rsc.org

In the context of this compound, its derivatives could be employed in such synthetic schemes. For example, substitution of the chloro group with a suitable functional group could be followed by reactions that create a stereogenic phosphorus center. The reactivity of the amino group in aminophosphines, for example, allows for further functionalization that can lead to new structures while retaining the original P-chirality. mdpi.com

Table 1: Selected Strategies for Synthesizing P-Stereogenic Compounds

Strategy Description Example Auxiliary/Catalyst Resulting Compound Type
Asymmetric Desymmetrization Catalytic modification of a symmetrical achiral organophosphorus compound to create a chiral center. Cinchona Alkaloid-Derived Catalyst P-Stereogenic Phosphine Borane
Chiral Auxiliaries Use of a chiral molecule temporarily incorporated into the reactant to direct the stereochemical outcome of the reaction. BINOL, TADDOL, Menthol Structurally Diverse Chiral Organophosphorus Compounds
Kinetic Resolution Separation of a racemic mixture of P-chiral compounds by reacting it with a chiral reagent that reacts faster with one enantiomer. Chiral Catalysts Optically Pure Products
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. N/A P-Stereogenic Phosphoramidates

Synthetic Routes to Aminophosphonates via Kabachnik–Fields Reaction

α-Aminophosphonates are structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid group. mdpi.com This structural similarity makes them important targets in medicinal chemistry, as they can act as enzyme inhibitors, haptens for catalytic antibody induction, and peptide mimics. wikipedia.org The most prominent method for their synthesis is the Kabachnik–Fields reaction.

The Kabachnik–Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite such as diethyl phosphite. organic-chemistry.orgnih.govnih.gov This reaction provides direct access to α-aminophosphonates.

The mechanism of the Kabachnik–Fields reaction can proceed through two primary pathways, depending on the nature of the reactants and the reaction conditions: nih.gov

Imine Pathway: The amine and the carbonyl compound first react to form an imine (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine. This pathway is favored for weakly basic amines like anilines. organic-chemistry.orgnih.gov

α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate. nih.gov

It is important to note that this compound is not a direct reactant in the conventional Kabachnik–Fields reaction, as the reaction requires a compound with a P-H bond (a hydrophosphoryl compound). However, the versatile reactivity of (chloromethyl)phosphonates allows them to serve as precursors for aminophosphonates through alternative synthetic routes. For example, the chlorine atom can be displaced by a nitrogen nucleophile in a nucleophilic substitution reaction. A mixture of bromomethyl or chloromethylbenzylphosphonate, phthalimide, and sodium hydride can be heated to produce diethyl (dioxoisoidolin-2-yl)methyl)benzyl-phosphonates. nih.gov Subsequent reaction with hydrazine (B178648) monohydrate yields the desired aminophosphonate. nih.gov This demonstrates an indirect but effective pathway to aminophosphonates starting from a chloromethylphosphonate derivative.

The Kabachnik-Fields reaction itself can be promoted by various catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, or even under catalyst-free microwave conditions. organic-chemistry.orgnih.gov

Table 2: Examples of Kabachnik-Fields Reaction Conditions

Carbonyl Compound Amine Phosphorus Source Catalyst/Conditions Product Type
Aromatic Aldehydes 4-amino-6-methyl-3-thioxo-2,3-dihydro smolecule.comdatapdf.comorgsyn.orgtriazin-5(4H)-one Triethylphosphite Not specified α-Aminophosphonate Derivatives
E,Z-Citral Isobutylamine Diethyl phosphite Not specified α-Aminophosphonates
Substituted Aldehydes 4-Amino-2,6-dibromophenol Diethylphosphite CeCl₃·7H₂O (Lewis Acid) Diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted) methylphosphonates
Aldehydes/Ketones Various Amines Triethyl Phosphate Ultrasonic Irradiation (catalyst-free) α-Aminophosphonates

V. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ³¹P (phosphorus), it is possible to map out the molecular framework and confirm the identity of the compound.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and phosphorus atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl methyl (chloromethyl)phosphonate is expected to show distinct signals corresponding to the four different types of protons in the molecule: the methyl group attached to the phosphorus atom (P-CH₃), the chloromethyl group also attached to the phosphorus atom (P-CH₂Cl), and the ethyl ester group (-OCH₂CH₃).

Ethyl Group (CH₃): The methyl protons of the ethyl group are expected to appear as a triplet in the upfield region of the spectrum due to spin-spin coupling with the adjacent methylene (B1212753) (-OCH₂-) protons.

Ethyl Group (-OCH₂-): The methylene protons of the ethyl group will likely appear as a doublet of quartets. The quartet arises from coupling to the adjacent methyl (CH₃) protons, and the doublet is a result of coupling to the phosphorus-31 nucleus.

Methyl Group (P-CH₃): The protons of the methyl group directly bonded to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus.

Chloromethyl Group (P-CH₂Cl): Similarly, the methylene protons of the chloromethyl group will resonate as a doublet, also due to coupling with the ³¹P nucleus. Its chemical shift will be further downfield compared to the P-CH₃ group due to the deshielding effect of the adjacent chlorine atom.

The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below, based on established values for similar organophosphorus structures. compoundchem.comoregonstate.edulibretexts.org

ProtonsPredicted δ (ppm)Predicted MultiplicityPredicted J-Coupling (Hz)
-OCH₂CH₃ ~1.3Triplet (t)³JHH ≈ 7
P-CH₃ ~1.6 - 1.8Doublet (d)²JPH ≈ 16-18
-OCH₂ CH₃~4.1Doublet of Quartets (dq)³JHH ≈ 7, ³JPH ≈ 8
P-CH₂ Cl~3.6 - 3.8Doublet (d)²JPH ≈ 8-10

³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a nuclear spin of 1/2, ³¹P NMR is a highly effective and direct method for characterizing organophosphorus compounds. oxinst.com The spectrum is typically simpler than a ¹H NMR spectrum and provides a distinct signal for each unique phosphorus atom in a molecule. oxinst.com For this compound, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The precise chemical shift is sensitive to the electronic environment created by the attached alkyl, alkoxy, and chloromethyl groups. nih.govnih.gov

NucleusPredicted δ (ppm)Multiplicity
³¹P~20 - 30Singlet (proton decoupled)

While 1D NMR provides essential data, complex molecules or mixtures can produce overlapping signals. Multidimensional NMR techniques are employed to resolve these complexities and definitively establish atomic connectivity. chemscene.com

COSY (Correlation Spectroscopy): This homonuclear (¹H-¹H) correlation experiment would confirm the coupling between the methyl (-CH₃) and methylene (-OCH₂-) protons within the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei (in this case, ¹³C). An HSQC spectrum would show correlations between the protons of the P-CH₃, P-CH₂Cl, -OCH₂-, and -CH₃ groups and their respective carbon atoms, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular skeleton by showing correlations between atoms separated by two or three bonds. For this compound, HMBC would be expected to show correlations from the P-CH₃ and P-CH₂Cl protons to the phosphorus atom, as well as from the -OCH₂- protons to the phosphorus atom, thus confirming the C-P and O-P linkages that form the core of the molecule.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI is a soft ionization technique well-suited for polar, thermally labile compounds. nih.gov In positive ion mode, this compound is expected to be readily detected as a protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also commonly observed. nih.gov

High-resolution mass spectrometry can provide the exact mass of these ions, allowing for the determination of the elemental formula with high confidence. By inducing fragmentation within the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), characteristic product ions can be generated that provide structural information. rsc.org

IonFormulaPredicted Exact Mass (m/z)Description
[M+H]⁺C₄H₁₁³⁵ClO₃P⁺173.0134Protonated Molecule
[M+Na]⁺C₄H₁₀³⁵ClNaO₃P⁺194.9954Sodium Adduct
FragmentC₂H₆O₃P⁺110.0003Loss of CH₂Cl and C₂H₄
FragmentC₃H₈ClO₂P⁺144.9926Loss of C₂H₄ (Ethene)

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. jmchemsci.com While this compound may be amenable to direct GC-MS analysis, this technique is particularly vital for the analysis of its more polar and less volatile hydrolysis products, such as chloromethylphosphonic acid. These acidic degradation products cannot be analyzed directly by GC and require a derivatization step to convert them into more volatile and thermally stable analogs. mdpi.com

Common derivatization strategies include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic P-OH group into a trimethylsilyl (B98337) (TMS) ester. The resulting derivative is significantly more volatile. nist.gov

Methylation: Reagents such as diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to convert the phosphonic acid into its methyl ester, which is suitable for GC-MS analysis. nih.gov

The mass spectrum of the derivatized analyte will show a molecular ion and characteristic fragment ions. For example, a TMS derivative often shows a prominent ion corresponding to the loss of a methyl group (M-15) from the TMS moiety. nist.gov

Chromatographic Separation Techniques for Compound Purity and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or other components in a complex mixture, as well as for quantifying its purity.

Gas Chromatography (GC): For the analysis of the ester itself or its volatile derivatives, GC is the method of choice. Separation is typically achieved on a fused-silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). Detection can be performed by a mass spectrometer (as in GC-MS) or by phosphorus-specific detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), which offer high sensitivity and selectivity for organophosphorus compounds. rsc.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is versatile for analyzing the compound and its degradation products.

Reversed-Phase (RP-LC): This is the most common LC mode, where separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a gradient of water and methanol (B129727) or acetonitrile). This method is effective for separating the parent ester from potential non-polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating highly polar degradation products, such as phosphonic acids, which are not well-retained on traditional reversed-phase columns.

For trace analysis in complex environmental or biological samples, a sample preparation step such as Solid-Phase Extraction (SPE) is often employed to isolate and concentrate the analytes of interest before chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust methods for the separation and quantification of a wide array of compounds. For polar analytes like this compound, which may exhibit poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. As the aqueous content of the mobile phase is increased, the analytes are eluted in order of increasing hydrophilicity. This technique is particularly well-suited for the analysis of polar phosphonates that are not amenable to reversed-phase chromatography. The separation of various phosphonic acids has been successfully demonstrated using a Primesep SB reversed-phase anion-exchange column, which is compatible with mass spectrometry (MS) for enhanced detection and identification. sielc.com

For the analysis of this compound, a HILIC method coupled with a mass spectrometer (HILIC-MS) would be a highly effective approach. The high organic content of the HILIC mobile phase also offers the advantage of enhanced ionization efficiency in the MS source, leading to improved sensitivity. A method for the determination of methylphosphonic acid and its alkyl esters in soil has been developed using HPLC-high-resolution tandem mass spectrometry (HRMS/MS), demonstrating the utility of liquid chromatography for this class of compounds. bohrium.comzldm.ru

Table 1: Illustrative HILIC Method Parameters for the Analysis of this compound

ParameterCondition
Column ZIC-HILIC SeQuant, 150 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detector Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative

Gas Chromatography (GC) with Specialized Detectors (e.g., Flame Ionization Detection, Flame Photometric Detection)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of many phosphonates, derivatization is often a necessary step to convert them into more volatile species suitable for GC analysis.

Flame Ionization Detection (FID) is a universal detector that responds to most organic compounds. While it is not specific to phosphorus, it can be used for the quantification of derivatized phosphonates. For instance, a direct quantitative GC-FID analysis of non-derivatized alkyl methylphosphonic acids has been developed using a selective CP-FFAP CB column. nih.gov

Flame Photometric Detection (FPD) offers high selectivity and sensitivity for phosphorus- and sulfur-containing compounds. The FPD operates by detecting the chemiluminescence produced when these compounds are burned in a hydrogen-rich flame. A specific optical filter allows for the selective detection of phosphorus at approximately 526 nm. This makes GC-FPD a highly valuable tool for the analysis of organophosphorus compounds, including this compound, in complex matrices with minimal interference. nih.gov GC-FPD has been successfully used for the multiresidue analysis of organophosphate pesticides and their metabolites. nih.gov For the analysis of volatile organic pollutants, a DB-624 column, which is a mid-polarity column, is often recommended. elementlabsolutions.com

Table 2: Representative GC-FPD Operating Conditions for the Analysis of this compound (after derivatization)

ParameterCondition
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.5 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Photometric Detector (FPD)
Detector Temperature 280 °C
Detector Gases Hydrogen, Air, Makeup Gas (Nitrogen)
Filter Phosphorus-specific filter (526 nm)

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of a molecule, offering a molecular fingerprint for identification.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of an organophosphorus compound is characterized by several key absorption bands. A strong absorption is typically observed for the P=O (phosphoryl) stretching vibration, usually in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations give rise to strong bands in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibration can be expected to appear in the 600-800 cm⁻¹ range. scispace.com The C-H stretching and bending vibrations from the ethyl and methyl groups will also be present in the spectrum. libretexts.orglibretexts.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, providing additional structural information. The P=S bond, for instance, gives a characteristic Raman band between 600 and 700 cm⁻¹. irdg.org For this compound, the P=O stretch would also be a prominent feature in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the compound. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
P=O Stretch1250 - 1300IR, Raman
P-O-C Stretch (Ethyl)1020 - 1050IR
C-Cl Stretch600 - 800IR, Raman
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C-H Bend (Alkyl)1350 - 1470IR, Raman

Emerging Analytical Strategies for Complex Matrices

The detection of phosphonates and their degradation products in complex environmental and biological matrices presents significant challenges due to low concentrations and potential interferences. nih.gov Several emerging analytical strategies are being developed to address these challenges, offering enhanced sensitivity, selectivity, and on-site capabilities.

One promising approach is the use of advanced mass spectrometry techniques. Active capillary plasma ionization mass spectrometry has been demonstrated for the real-time detection of chemical warfare agent simulants in forensic samples. researchgate.net Another innovative technique is 3D-printed cone spray ionization (3D-PCSI) mass spectrometry , which provides a rapid and low-cost method for the in-situ detection of chemical warfare agent simulants and their hydrolysis products in bulk soils. rsc.org

For the analysis of phosphonates in aqueous environmental samples, ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) has been developed. researchgate.net This method allows for the trace quantification of various phosphonates in wastewater and surface water. The use of isotope-labeled internal standards in this method enhances the specificity and selectivity of the analysis. researchgate.net

Furthermore, the development of novel sensors and probes for the detection of organophosphorus compounds is an active area of research. These include chemiresistors based on metal oxide nanowires and fluorogenic probes that exhibit a fluorescence "turn-on" response upon interaction with organophosphorus nerve agent mimics. mdpi.comacs.org These emerging strategies hold the potential for rapid, sensitive, and field-deployable analysis of this compound and related compounds in complex matrices.

Vi. Computational Chemistry and Theoretical Investigations of Ethyl Methyl Chloromethyl Phosphonate

Quantum Chemical Calculations for Molecular Structure and Bonding

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a detailed picture of its geometry and bonding. For organophosphorus compounds like Ethyl methyl (chloromethyl)phosphonate, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed. dtic.milresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on analogous phosphonates often utilize DFT methods, such as B3LYP, with basis sets like 6-311G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.net

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. Important parameters derived from this analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are shared between atoms, defining the nature of the chemical bonds. The molecular electrostatic potential (MEP) map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions, further explaining the stability of the molecular structure. ijcce.ac.ir

Table 1. Predicted Geometrical Parameters for the Optimized Structure of a Representative (Chloromethyl)phosphonate.
ParameterBondTypical Calculated Value (Å)
Bond LengthP=O~1.48
Bond LengthP-C~1.82
Bond LengthP-O(ethyl)~1.60
Bond LengthP-O(methyl)~1.61
Bond LengthC-Cl~1.80

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, rotations can occur around the P-C, P-O, and C-O bonds, leading to various conformers with different energies.

Computational methods can systematically map the potential energy surface as a function of dihedral angle rotation. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. youtube.com The relative energies of these conformers determine their population at a given temperature. For instance, steric hindrance between the chloromethyl, ethyl, and methyl groups will significantly influence the most stable conformations. Gauche and anti conformations, describing the relative positions of substituents, are often used to characterize the structures. youtube.com

Table 2. Example of Relative Energy Profile for Rotation Around the P-C Bond.
Dihedral Angle (O=P-C-Cl)ConformationRelative Energy (kcal/mol)
Eclipsed (Synperiplanar)+4.5 (Barrier)
60°Staggered (Gauche)+0.8
120°Eclipsed (Anticlinal)+3.5 (Barrier)
180°Staggered (Anti)0.0 (Global Minimum)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of how transformations occur, what intermediates are formed, and what factors control the reaction's speed and outcome. rsc.org

For this compound, a key transformation is the nucleophilic substitution at the carbon atom of the chloromethyl group, where the chlorine atom acts as a leaving group. Theoretical modeling can elucidate the precise mechanism of such a reaction (e.g., SN2).

This involves locating the transition state (TS) structure on the potential energy surface—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational chemists confirm a structure as a true transition state by performing a frequency calculation; a valid TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate.

Theoretical calculations can predict the reactivity and selectivity of this compound. By analyzing the electronic properties calculated in section 6.1.1, one can predict which sites in the molecule are most susceptible to attack by nucleophiles or electrophiles.

For example, the calculated partial atomic charges and the shape of the LUMO can indicate that the carbon atom of the chloromethyl group is highly electrophilic and thus the primary site for nucleophilic attack. In a study of the reaction between diethyl trichloro-methyl phosphonate (B1237965) and a nucleophile, DFT calculations were used to evaluate global reactivity indices such as chemical potential, hardness, and electrophilicity, successfully predicting the molecule's behavior as an electrophile. researchgate.net These indices help rationalize why a nucleophile would preferentially attack the chloromethyl group over, for instance, the phosphorus atom.

Table 3. Calculated Reactivity Descriptors for a Model Phosphonate.
DescriptorDefinitionSignificance
HOMO-LUMO GapELUMO - EHOMOIndicates chemical stability; a smaller gap suggests higher reactivity.
Electrophilicity Index (ω)μ2 / 2η (where μ is electronic chemical potential and η is hardness)Measures the propensity of a species to accept electrons.
Nucleophilicity Index (N)EHOMO(Nu) - EHOMO(TCE)Quantifies nucleophilic character relative to a standard (tetracyanoethylene).

Advanced Simulation Techniques for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or simple reactions, advanced simulation techniques like molecular dynamics (MD) are used to study the behavior of molecules in a condensed phase (e.g., in solution) and their interactions with their environment. nih.gov

MD simulations model the movements of atoms and molecules over time based on a force field—a set of empirical equations and parameters that describe the potential energy of the system. For organophosphorus compounds, specialized force fields like TraPPE-UA have been used to model properties in the liquid state. researchgate.netresearchgate.net

An MD simulation of this compound in an aqueous solution could provide insights into:

Solvation Structure: How water molecules arrange themselves around the phosphonate, particularly around the polar P=O group and the nonpolar alkyl chains.

Hydrophilic vs. Hydrophobic Interactions: The competing interactions between the different parts of the molecule and the solvent. nih.gov

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of the molecule in a solution. researchwithrutgers.com

Interactions with Surfaces or Biomolecules: MD is widely used to model how small molecules like phosphonates interact with and adsorb onto materials or bind to the active sites of proteins.

These simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of the substance in a realistic environment.

Vii. Future Research Directions and Emerging Paradigms in Chloromethylphosphonate Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Protocols

Recent advancements in chemical synthesis have emphasized the need for sustainable and eco-friendly approaches. sciencedaily.comaithor.com For chloromethylphosphonates, this translates into developing processes that reduce waste, utilize renewable resources, and employ safer reaction conditions. rsc.orgscienmag.com The principles of green chemistry, such as maximizing atom economy and avoiding hazardous substances, are central to this new paradigm. researchgate.net

A primary goal in the sustainable synthesis of phosphonates is the reduction of waste streams and the use of raw materials derived from renewable sources. researchgate.netgreenchemistry-toolkit.org Traditional synthetic routes often involve stoichiometric reagents and harsh conditions, leading to significant environmental impact. Future research is focused on developing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.

The utilization of renewable feedstocks represents a significant leap forward. nih.gov Biomass, for instance, is a rich source of platform chemicals that can be converted into the building blocks for phosphonate (B1237965) synthesis. researchgate.net Research is exploring the conversion of bio-derived ethanol (B145695) and methanol (B129727) to form the ester groups of ethyl methyl (chloromethyl)phosphonate, thereby reducing the reliance on petrochemical sources.

Table 1: Green Chemistry Principles in Phosphonate Synthesis

Principle Application in Chloromethylphosphonate Synthesis
Waste Prevention Designing syntheses to minimize byproducts.
Atom Economy Maximizing the incorporation of material from the starting materials into the final product.
Use of Renewable Feedstocks Utilizing bio-derived alcohols (ethanol, methanol) for the ester groups. greenchemistry-toolkit.orgnih.gov
Safer Solvents & Auxiliaries Employing water or other benign solvents in reaction media. rsc.org
Energy Efficiency Using methods like microwave or ultrasound to reduce reaction times and energy consumption. rsc.org

| Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. |

The development of advanced catalytic systems is crucial for enhancing the efficiency and sustainability of phosphonate synthesis. rsc.org Research is moving towards catalyst-free reaction conditions, often facilitated by alternative energy sources like microwave irradiation, ultrasound, or visible light. rsc.orgrsc.org These methods can accelerate reaction rates, improve yields, and often proceed under milder conditions without the need for a catalyst. researchgate.net

When catalysts are necessary, the focus is on developing highly efficient and recyclable systems. This includes organocatalysts and nanoparticle-based catalysts that can be used in small quantities and easily separated from the reaction mixture for reuse. rsc.org For instance, the Kabachnik–Fields reaction, a common method for synthesizing α-aminophosphonates, has been significantly improved using nanocatalysts and microwave irradiation. rsc.org

Exploration of Novel Reactivity and Unconventional Transformations

Beyond sustainable synthesis, researchers are exploring new ways to chemically modify chloromethylphosphonates to create molecules with unique properties and functions. This involves expanding the known reactions of the P-C bond and developing methods to control the three-dimensional structure of these molecules.

The carbon-phosphorus (P-C) bond is a defining feature of phosphonates, known for its high thermal and hydrolytic stability. mdpi.com While this stability is advantageous for many applications, it also presents a challenge for chemical modification. Future research aims to develop selective methods for the functionalization of the chloromethyl group attached to the phosphorus atom.

Computational studies have shown that the substitution pattern on the methyl group influences the reactivity and potential cleavage pathways of the P-C bond. nih.gov For example, increasing the number of chlorine substituents can facilitate P-C bond cleavage under certain nucleophilic conditions. nih.gov Understanding these mechanisms allows for the rational design of reactions to either preserve or intentionally cleave the P-C bond, opening up new synthetic possibilities. cdnsciencepub.com This could involve nucleophilic substitution of the chlorine atom to introduce a wide range of functional groups, thereby creating a library of novel phosphonate derivatives from a common precursor like this compound.

Many of the biological activities and material properties of phosphonates are dependent on their specific three-dimensional arrangement, or stereochemistry. The phosphorus atom in this compound can be a stereocenter, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). The stereoselective synthesis of phosphonates, which involves producing a single desired enantiomer, is a major goal in modern organophosphorus chemistry. acs.org

Current research focuses on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions that form the P-C bond or other stereocenters within the molecule. mdpi.commdpi.com Asymmetric reactions, such as the phospha-Mannich and phospha-Michael additions, are being developed to produce enantiomerically enriched phosphonates with high precision. mdpi.com Achieving this level of control is essential for creating complex phosphonate architectures for applications in medicine and materials science.

Table 2: Methods for Asymmetric Phosphonate Synthesis

Method Description
Chiral Catalysis Utilizes a small amount of a chiral catalyst (e.g., chiral phosphoric acids, metal complexes) to induce stereoselectivity. mdpi.commdpi.com
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.
Kinetic Resolution A racemic mixture of phosphonates is reacted with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. mdpi.com

| Ring-Closing Metathesis | A one-flask method used to create stereochemically defined dienyl phosphonates. acs.org |

Integration with Advanced Materials Science and Nanotechnology

The unique properties of the phosphonate group, including its strong coordination to metal ions and surfaces, make chloromethylphosphonates attractive building blocks for advanced materials. Future research is exploring the integration of these compounds into various areas of materials science and nanotechnology.

One promising area is the development of novel flame retardants. The P-C bond offers greater thermal stability compared to P-O-C bonds found in phosphate (B84403) esters, making phosphonates suitable for high-temperature applications in polymers. mdpi.com this compound could serve as a reactive flame retardant, where the chloromethyl group allows it to be chemically incorporated into a polymer backbone.

In nanotechnology, phosphonates are used as ligands to stabilize nanoparticles and as functional coatings for metal oxide surfaces. The phosphonate group can form robust, self-assembled monolayers on surfaces like titanium dioxide and zirconium dioxide, modifying their properties for applications in electronics, sensors, and biomedical devices. The chloromethyl group could be further functionalized after surface attachment, providing a versatile platform for creating multifunctional interfaces. Furthermore, phosphonates are being investigated as linkers in the synthesis of metal-organic frameworks (MOFs), highly porous materials with applications in gas storage, separation, and catalysis.

Phosphonate-Based Hybrid Materials and Frameworks

The synthesis of organic-inorganic hybrid materials represents a significant area of research, where phosphonates serve as versatile linkers to create robust and functional structures. rsc.org Metal-Organic Frameworks (MOFs) built with phosphonate ligands are a prominent example, offering superior stability compared to their carboxylate-based counterparts. nih.govacs.org This enhanced stability stems from the stronger coordination bond between the phosphonate group and hard metal ions like Zr(IV), Al(III), and Fe(III). nih.govresearchgate.net

The synthesis of these materials often employs methods like sol-gel processing or hydrothermal techniques, which allow for the controlled assembly of metal ions and phosphonic acid linkers into porous architectures. researchgate.netrsc.org The resulting metal phosphonate frameworks exhibit properties that are highly tunable by modifying the organic linker, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. rsc.orgnih.govswan.ac.uk

An emerging paradigm in this area is the concept of isoreticular chemistry, where different functional groups, such as phosphinate and phosphonate, are combined within the same framework. nih.govacs.org This approach allows for the fine-tuning of the material's physicochemical properties, such as acidity and ion-exchange capacity, by creating mixed-linker systems. nih.gov

Table 1: Examples of Phosphonate-Based Hybrid Materials and Frameworks

Material Type Metal Ion Organic Linker Example Synthesis Method Key Characteristics & Applications
Metal-Organic Framework (MOF) Fe(III) 1,4-Benzenediphosphonic acid Hydrothermal High thermal and chemical stability; potential for catalysis and gas separation. nih.govrsc.org
Zirconium Phosphonate Zr(IV) 4,4'-Biphenyldiphosphonic acid Sol-gel / Hydrothermal Layered structures, high stability in acidic media; applications in ion exchange and separation. researchgate.netuhasselt.be
Titanium Phosphonate Ti(IV) Various bridged diphosphonic acids Hydrothermal High chemical stability, versatile functionalization; used for sorption and separation applications. uhasselt.be
Mixed Phosphonate-Phosphinate MOF Fe(III) 4-[Hydroxy(methyl)phosphoryl]phenylphosphonic acid Hydrothermal Isoreticular with pure phosphonate/phosphinate MOFs, tunable properties for ion exchange. nih.govacs.org

Surface Functionalization and Interface Chemistry

The strong affinity of phosphonic acids for metal oxide surfaces is being exploited to develop novel methods for surface functionalization. d-nb.info Phosphonate groups can form robust M-O-P bonds with a variety of oxides, including titania (TiO2), zirconia (ZrO2), and alumina, creating stable, covalently attached organic layers. d-nb.infonih.gov This process is fundamental to creating organic-inorganic hybrid materials where the properties of the surface are precisely controlled at the molecular level. academie-sciences.fr

This surface modification is critical for applications ranging from improving biocompatibility and preventing protein adsorption on medical implants to creating new heterogeneous catalysts and sensors. nih.govacademie-sciences.fr For instance, polymers containing multiple phosphonate groups have been synthesized and grafted onto titanium oxide surfaces. nih.gov These polymeric layers demonstrate enhanced stability over a wide pH range and excellent resistance to nonspecific protein adsorption, a crucial feature for biomedical devices. nih.gov

Research is also focused on developing new phosphonate-based precursors that facilitate more efficient grafting onto surfaces that are typically less reactive, such as silica. d-nb.info These advanced methods allow for a higher density of functional groups on the surface, opening up new possibilities for the design of sophisticated materials for chromatography, sensing, and optical devices. d-nb.info

Table 2: Surface Functionalization with Phosphonate Compounds

Substrate Phosphonate Modifier Method Purpose / Application
Titanium Oxide (TiO2) Poly(alkyl-phosphonates) with PEG side chains Dip-and-rinse adlayer formation Improve stability and resistance to protein adsorption for biomedical applications. nih.gov
Silica (SiO2) Arylphosphonate "pseudo-grafted precursor" (P-PGP) Grafting via Si-O-Si bond formation Achieve higher phosphorus content and more efficient surface modification than traditional methods. d-nb.info
Zirconia (ZrO2) Phosphonic and phosphinic acids Sol-gel / Reflux Create hybrid materials for catalysis and functional nanoparticles. academie-sciences.fr
Amine-Functionalized Slides POCl3 followed by Zr(IV) treatment Chemical modification Immobilize phosphopeptides and phosphate-tagged proteins for bio-analytical applications. nih.gov

Challenges and Opportunities in Analytical Method Development for Complex Matrices

The widespread use of phosphonates in industrial and technical applications has led to their presence in various environmental systems. researchgate.net However, the detection and quantification of these compounds at trace levels in complex matrices, such as wastewater and natural waters, present significant analytical challenges. researchgate.netwiley.com These challenges stem from the high polarity of phosphonates, their strong interaction with surfaces, and significant matrix effects caused by high concentrations of inorganic salts and divalent cations like calcium and magnesium. researchgate.netwiley.com

Conventional analytical methods often struggle with poor sensitivity and recovery for phosphonates. wiley.com This has created an urgent need for the development of more advanced and reliable analytical techniques. researchgate.netacs.org A significant opportunity lies in the use of liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution instruments like Orbitrap MS. nih.gov To overcome low sensitivity, a derivatization step, such as methylation using reagents like trimethylsilyldiazomethane, is often required. nih.gov This pre-analytical modification can increase sensitivity by two to three orders of magnitude, enabling detection at the nanogram-per-liter level. nih.gov

Furthermore, improving sample pretreatment methods is crucial. Techniques like solid-phase extraction (SPE) are being optimized to pre-concentrate phosphonates from aqueous samples and remove interfering matrix components, leading to more accurate and reliable quantification. nih.gov The successful development of these methods is essential for monitoring the environmental fate of phosphonates and ensuring the efficacy of water treatment processes. researchgate.netnih.gov

Table 3: Analytical Methods for Phosphonate Detection in Complex Matrices

Analytical Technique Sample Pretreatment Derivatization Limit of Quantitation (LOQ) Matrix Type
LC-MS/MS Direct analysis Trimethylsilyldiazomethane 1.4 µg/L - 57 µg/L Tap Water
LC-Orbitrap MS/MS Solid-Phase Extraction (SPE) Trimethylsilyldiazomethane 5.0 ng/L - 200 ng/L Tap Water, River Water, WWTP Effluent nih.gov
High-Performance Liquid Chromatography (HPLC) Cation Exchange Resin (CER) None Not specified (low recovery for some phosphonates) Environmental Samples wiley.com
Ion Chromatography (IC) Varies None Not specified Aquatic Environments acs.org

Q & A

Basic: What synthetic methodologies are recommended for Ethyl methyl (chloromethyl)phosphonate in academic research?

This compound can be synthesized via esterification or substitution reactions involving phosphonochloridate intermediates. A validated approach involves reacting methylphosphonic acid derivatives with chloroethanol in the presence of a coupling agent like thionyl chloride. For example, ethyl methylphosphonochloridate (CAS 5284-09-3) can serve as a precursor, where controlled substitution at the chloromethyl group is achieved under anhydrous conditions . Solvent choice (e.g., dichloromethane or ethers) and temperature control (0–5°C) are critical to minimize side reactions such as hydrolysis or dimerization .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

  • <sup>31</sup>P NMR : Identifies phosphorus-centered chemical shifts, typically appearing at δ 15–25 ppm for alkyl phosphonates .
  • GC-MS : Provides molecular ion peaks (e.g., m/z 126.07 for related ethyl methylphosphonofluoridate) and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Detects P=O stretching (~1250 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

Advanced: How can researchers address contradictions in solvent-dependent reactivity data for this compound?

Discrepancies often arise from solvent polarity effects on nucleophilic substitution kinetics. For instance, in polar aprotic solvents (e.g., DMF), the chloromethyl group exhibits faster reactivity due to enhanced leaving-group stabilization. In contrast, nonpolar solvents may stabilize intermediates, altering product ratios. To resolve conflicts:

Conduct kinetic studies under standardized conditions (e.g., 25°C, inert atmosphere).

Compare results with computational models (DFT calculations) to predict solvent interactions .

Validate findings using <sup>31</sup>P NMR to track intermediate formation .

Safety: What critical protocols are required for safe handling of this compound?

  • Storage : Keep in airtight containers at ≤4°C to prevent hydrolysis or decomposition .
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (e.g., ~0.1 mmHg at 20°C) suggest moderate volatility .
  • PPE : Wear nitrile gloves and chemical-resistant goggles due to corrosive and potential carcinogenic properties .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What computational strategies predict the reactivity of phosphonate esters in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for substitution reactions .
  • Density Functional Theory (DFT) : Calculate activation energies for chloromethyl group reactions, validated against experimental kinetic data (e.g., Arrhenius plots) .
  • Docking Studies : Assess interactions with enzymatic targets (e.g., phosphotriesterases) to design inhibitors or prodrugs .

Basic: How can researchers verify the purity of this compound post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to separate impurities .
  • Elemental Analysis : Confirm C, H, and P content within ±0.3% of theoretical values .
  • Melting Point : Compare with literature values (if crystalline) or use differential scanning calorimetry (DSC) .

Advanced: What mechanistic insights explain unexpected byproducts during phosphonate ester synthesis?

Byproducts like dimerized phosphonates or oxidized species may form due to:

  • Traces of Water : Hydrolysis of the chloromethyl group generates phosphonic acid derivatives. Mitigate with molecular sieves .
  • Overheating : Accelerates radical-mediated side reactions. Monitor via in-situ IR or Raman spectroscopy .
  • Metal Contamination : Transition metals (e.g., Fe³⁺) catalyze redox side reactions. Use ultrapure reagents and glassware .

Basic: What are the stability considerations for long-term storage of this compound?

  • Hydrolytic Degradation : Susceptibility increases at pH > 7. Store under acidic conditions (pH 4–6) with desiccants .
  • Light Sensitivity : UV exposure accelerates decomposition. Use amber glass containers .
  • Thermal Stability : Decomposition onset at ~120°C; avoid prolonged heating .

Advanced: How do steric and electronic effects influence the compound’s reactivity in organocatalytic systems?

  • Steric Effects : Bulky substituents on the phosphorus center hinder nucleophilic attack, slowing reaction rates.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the phosphorus atom.
  • Case Study : In DIMP (diisopropyl methylphosphonate), reduced steric hindrance compared to this compound results in 3x faster hydrolysis .

Advanced: What strategies reconcile discrepancies between experimental and computational reaction yields?

Error Analysis : Quantify instrument precision (e.g., GC-MS ±2% error) .

Parameter Optimization : Refine computational solvation models (e.g., COSMO-RS) to better match experimental conditions .

Sensitivity Testing : Vary reaction parameters (temperature, catalyst loading) to identify outlier data points .

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